

# Molibresib: A Comparative Clinical Trial Review of a BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Olisutrigine bromide |           |
| Cat. No.:            | B15588556            | Get Quote |

An in-depth analysis of Molibresib's clinical trial data in comparison to other BET inhibitors, offering researchers and drug development professionals a comprehensive guide to its performance, experimental protocols, and mechanism of action.

Molibresib (GSK525762) is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] By competitively binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, Molibresib disrupts chromatin remodeling and the expression of key oncogenes, most notably c-MYC, leading to cell cycle arrest and inhibition of tumor growth.[1][2] This mechanism has positioned Molibresib and other BET inhibitors as promising therapeutic agents in oncology, with clinical trials investigating their efficacy in a range of solid tumors and hematologic malignancies.

This comparative review synthesizes the available clinical trial data for Molibresib and provides a comparative analysis with other notable BET inhibitors, including Pelabresib (CPI-0610), Mivebresib (ABBV-075), and ZEN-3694.

#### **Mechanism of Action: BET Inhibition**

BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, the c-MYC oncogene is highly dependent on BET protein function for its expression. By inhibiting BET proteins,



drugs like Molibresib effectively downregulate c-MYC transcription, leading to anti-proliferative effects.[3]







Click to download full resolution via product page

**BET Inhibition Signaling Pathway** 

## Experimental Workflow: A Typical Phase I/II Clinical Trial

The clinical development of Molibresib and its counterparts typically follows a phased approach, beginning with dose-escalation studies to determine safety and the recommended Phase II dose (RP2D), followed by expansion cohorts to assess preliminary efficacy in specific patient populations.





Click to download full resolution via product page

General Clinical Trial Workflow



#### **Clinical Trial Data: Molibresib in Solid Tumors**

Molibresib has been evaluated in a Phase I/II, open-label, dose-escalation study (NCT01587703) in patients with NUT midline carcinoma (NMC) and other advanced solid tumors.[4]

Experimental Protocol (NCT01587703)

- Study Design: A two-part, Phase I/II, open-label, multicenter, dose-escalation study. Part 1 aimed to determine the safety, tolerability, and RP2D of once-daily oral Molibresib. Part 2 was designed to explore the activity of Molibresib at the RP2D in various solid tumor cohorts.
  [4]
- Patient Population: Patients aged 16 years or older with previously treated or treatmentnaïve NMC, or other specified solid tumors including small cell lung cancer, colorectal cancer, triple-negative breast cancer, estrogen receptor-positive breast cancer, castrationresistant prostate cancer (CRPC), and MYCN-amplified solid tumors.[4]
- Dose Escalation: A 3+3 dose-escalation design was employed, with doses ranging from 2 mg to 100 mg once daily.[5]
- Primary Endpoints: In Part 1, the primary endpoint was the incidence of dose-limiting toxicities (DLTs). In Part 2, the primary endpoint was the overall response rate (ORR).[6]
- Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and other measures of antitumor activity such as progression-free survival (PFS) and overall survival (OS).[6]

Table 1: Efficacy of Molibresib in Solid Tumors (NCT01587703)



| Indication                                     | Number of<br>Patients | ORR                                                   | Stable<br>Disease<br>(SD) | PFS<br>(median) | OS<br>(median) |
|------------------------------------------------|-----------------------|-------------------------------------------------------|---------------------------|-----------------|----------------|
| NUT Midline<br>Carcinoma                       | 19                    | 4/19 (21%)<br>(confirmed<br>and<br>unconfirmed<br>PR) | 8/19 (42%)                | 6.7 months      | Not Reported   |
| Castration-<br>Resistant<br>Prostate<br>Cancer | Not specified         | 1 confirmed<br>PR                                     | Not specified             | Not specified   | Not specified  |

Table 2: Common Treatment-Related Adverse Events (TRAEs) with Molibresib in Solid Tumors (NCT01587703)

| Adverse Event      | Any Grade | Grade 3/4     |
|--------------------|-----------|---------------|
| Thrombocytopenia   | 64%       | Not specified |
| Nausea             | 43%       | Not specified |
| Decreased Appetite | 37%       | Not specified |

## Clinical Trial Data: Molibresib in Hematologic Malignancies

A Phase I/II, open-label study (NCT01943851) investigated Molibresib in patients with relapsed/refractory hematologic malignancies.[7]

Experimental Protocol (NCT01943851)

• Study Design: A two-part, Phase I/II, open-label study. Part 1 was a dose-escalation phase to determine the RP2D in patients with acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), or multiple myeloma (MM). Part 2 was a dose-expansion phase to evaluate safety



and efficacy at the RP2D in patients with myelodysplastic syndrome (MDS) and cutaneous T-cell lymphoma (CTCL).[7][8]

- Patient Population: Adult patients (≥18 years) with a diagnosis of relapsed or refractory AML,
  NHL, MM, MDS, or CTCL.[7]
- Dose Escalation: A 3+3 dose-escalation design was used with doses ranging from 5 mg to 120 mg once daily.[9]
- Primary Endpoints: The primary endpoint for Part 1 was safety. For Part 2, the primary endpoint was the objective response rate (ORR).[8]

Table 3: Efficacy of Molibresib in Hematologic Malignancies (NCT01943851)

| Indication | Number of<br>Patients | Complete<br>Response (CR) | Partial<br>Response (PR) | Overall<br>Response<br>Rate (ORR) |
|------------|-----------------------|---------------------------|--------------------------|-----------------------------------|
| Part 1     | 87                    | 3 (2 AML, 1 NHL)          | 6 (4 AML, 2 NHL)         | 10%                               |
| Part 2     | 24                    | 3 (MDS)                   | 1 (MDS)                  | 25%                               |
| Total      | 111                   | 6                         | 7                        | 13%                               |

Table 4: Common Grade 3+ Treatment-Related Adverse Events with Molibresib in Hematologic Malignancies (NCT01943851)

| Adverse Event       | Percentage of Patients |
|---------------------|------------------------|
| Thrombocytopenia    | 37%                    |
| Anemia              | 15%                    |
| Febrile Neutropenia | 15%                    |

## **Comparative Analysis with Other BET Inhibitors**

Pelabresib (CPI-0610)



Pelabresib has shown promising results in hematologic malignancies, particularly in myelofibrosis. The Phase III MANIFEST-2 trial (NCT04603495) evaluated Pelabresib in combination with ruxolitinib in JAK inhibitor-naïve myelofibrosis patients.[10]

- Efficacy: At 24 weeks, 65.9% of patients in the combination arm achieved a spleen volume reduction of ≥35% (SVR35), compared to 35.2% in the placebo plus ruxolitinib arm.[11] A ≥50% reduction in total symptom score (TSS50) was achieved in 52.3% of patients in the combination arm versus 46.3% in the control arm.[11]
- Safety: The most common Grade 3 or 4 toxicities were thrombocytopenia (12%) and anemia (35%).[12]

Mivebresib (ABBV-075)

Mivebresib has been investigated in a Phase I study (NCT02391480) in patients with relapsed/refractory solid tumors and acute myeloid leukemia.[13]

- Efficacy (Solid Tumors): Of 61 evaluable patients, 43% had stable disease. The median progression-free survival was 1.8 months.[14]
- Safety (Solid Tumors): The most common treatment-related adverse events were dysgeusia (49%), thrombocytopenia (48%), and fatigue (26%). The most frequent Grade 3/4 TRAEs were thrombocytopenia (35%) and anemia (6%).[14]
- Efficacy (AML): In 26 evaluable patients, the median best bone marrow blast change was
  -20%.[13]
- Safety (AML): The most common Grade ≥3 adverse events were febrile neutropenia (37%), anemia (34%), and thrombocytopenia (32%).[13]

ZEN-3694

ZEN-3694 has been studied in combination with other agents in various cancers. A Phase Ib/II study (NCT03901469) evaluated ZEN-3694 with talazoparib in metastatic triple-negative breast cancer (mTNBC) patients without gBRCA1/2 mutations.[1]



- Efficacy: The clinical benefit rate (CBR) was 30%, and the objective response rate (ORR) was 22%.[1]
- Safety: The most common adverse event was thrombocytopenia (55% any grade, 34% Grade 3/4).[1]

Another Phase Ib/IIa study investigated ZEN-3694 with enzalutamide in metastatic castration-resistant prostate cancer (mCRPC).[15]

- Efficacy: The median radiographic progression-free survival (rPFS) was 9.0 months.[15]
- Safety: Grade ≥3 toxicities occurred in 18.7% of patients, with Grade 3 thrombocytopenia in 4%.[15]

Table 5: Comparative Overview of BET Inhibitors

| Drug       | Key Indication(s)                                        | Key Efficacy<br>Endpoint                                      | Common Grade 3/4<br>Adverse Events                  |
|------------|----------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------|
| Molibresib | NUT Midline<br>Carcinoma,<br>Hematologic<br>Malignancies | ORR: 13-25%                                                   | Thrombocytopenia,<br>Anemia, Febrile<br>Neutropenia |
| Pelabresib | Myelofibrosis                                            | SVR35: 65.9% (in combination)                                 | Thrombocytopenia,<br>Anemia                         |
| Mivebresib | Solid Tumors, AML                                        | SD: 43% (Solid<br>Tumors), Median blast<br>change: -20% (AML) | Thrombocytopenia,<br>Anemia, Febrile<br>Neutropenia |
| ZEN-3694   | mTNBC, mCRPC                                             | CBR: 30% (mTNBC),<br>Median rPFS: 9.0<br>months (mCRPC)       | Thrombocytopenia                                    |

### Conclusion

Molibresib has demonstrated modest single-agent activity in both solid tumors, particularly NUT midline carcinoma, and hematologic malignancies. The primary dose-limiting toxicity across



most BET inhibitors, including Molibresib, is thrombocytopenia. Comparative data suggests that while single-agent efficacy may be limited, combination strategies, as seen with Pelabresib in myelofibrosis, may hold greater promise. The varying efficacy and safety profiles across different BET inhibitors and tumor types underscore the importance of patient selection and the potential for biomarker-driven therapeutic approaches. Further research into combination therapies and predictive biomarkers will be crucial to fully realize the therapeutic potential of this class of epigenetic modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. BET inhibitor Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. esmo.org [esmo.org]
- 12. MANIFEST: Pelabresib in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. ascopubs.org [ascopubs.org]
- 14. First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molibresib: A Comparative Clinical Trial Review of a BET Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588556#a-comparative-review-of-the-clinical-trial-data-for-molibresib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com